molecular formula C10H30N4O2 B1321113 Spermine dihydrate CAS No. 403982-64-9

Spermine dihydrate

Cat. No. B1321113
CAS RN: 403982-64-9
M. Wt: 238.37 g/mol
InChI Key: MTNRSMVAYLLBAV-UHFFFAOYSA-N
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Description

Spermine is a biogenic polyamine that is ubiquitous in living organisms, ranging from animals and plants to fungi and certain bacteria . It plays a crucial role in cellular processes, including DNA stabilization and protection against oxidative damage . Spermine is synthesized by spermine synthase, an aminopropyltransferase that transfers the aminopropyl moiety from decarboxylated S-adenosylmethionine to spermidine .

Synthesis Analysis

The synthesis of spermine involves the enzyme spermine synthase, which has been structurally characterized to reveal its dimeric nature and the presence of three distinct domains within each monomer . The active site is located in the C-terminal domain, and the enzyme's activity is dependent on dimerization, which is mediated by interactions between the N-terminal domains . Solid-phase chemistry has also been utilized to synthesize symmetrical spermine conjugates, demonstrating the versatility of spermine in chemical synthesis .

Molecular Structure Analysis

The molecular structure of spermine has been elucidated through crystallography. Spermine tetrahydrochloride crystals revealed that the spermine molecule is not planar, with certain carbon-nitrogen bonds adopting gauche conformations . The structure of spermine phosphate hexahydrate from neutron diffraction data at 125 K showed that the spermine cation can be described as a single rigid segment, with substantial libration around its long axis .

Chemical Reactions Analysis

Spermine participates in various biochemical reactions. It has been found to inhibit carbonic anhydrases by anchoring to the zinc-coordinated water molecule, which is a novel mechanism of enzyme inhibition . Additionally, spermine is involved in the first step of deoxyhypusine synthesis, where it is cleaved to provide the 4-aminobutyl moiety for the modification of a lysine residue in eukaryotic translation initiation factor 4D .

Physical and Chemical Properties Analysis

Spermine's physical properties, such as its ability to form stable hydrogen bonds with chloride ions, have been observed in its crystal structures . Its chemical properties include the ability to quench singlet molecular oxygen, thereby protecting DNA from oxidative damage . The binding of spermine to tRNA has been shown to stabilize its conformation, suggesting a role in the biological activity of tRNA .

Scientific Research Applications

  • Drought Stress Alleviation in Plants : Spermine has been shown to alleviate drought stress in plants. A study on white clover varieties found that spermine effectively reduced the negative effects of drought stress by influencing carbohydrate metabolism and dehydrins synthesis (Zhou Li et al., 2015). Similarly, in Arabidopsis, spermine was found to play a protective role against drought stress (K. Yamaguchi et al., 2007).

  • Carbonic Anhydrase Inhibition : Research indicates that spermine and similar polyamines can inhibit carbonic anhydrases, enzymes crucial in various physiological processes. This inhibition mechanism involves spermine anchoring to the zinc-coordinated water molecule within the enzyme (F. Carta et al., 2010).

  • Enhancing Embryonic Development : Spermine has been found to improve the early embryonic development of porcine oocytes after parthenogenetic activation and somatic cell nuclear transfer. This improvement is attributed to spermine’s role in protecting against reactive oxygen species and regulating gene expression (J. Jin et al., 2016).

  • Effects on Lipid Profile and HDL Functionality : In a study using a diabetic rat model, spermine was found to influence the lipid profile and high-density lipoprotein (HDL) functionality, suggesting its potential in managing diabetes complications (A. Jafarnejad et al., 2008).

  • -phase protein, fetuin, and highlights spermine's importance in immune response modulation (M. Zhang et al., 2000).
  • Antioxidant Capacity Enhancement in Mammalian Organs : Spermine has been shown to enhance the antioxidant capacity in the liver and spleen of rats under oxidative stress, indicating its potential role in mitigating oxidative damage in mammalian tissues (Xianjian Wu et al., 2016).

  • Dehydration Tolerance in Citrus Plants : In a study on citrus in vitro plants, spermine pretreatment was found to confer dehydration tolerance by modulating antioxidative capacity and stomatal response, suggesting its application in agricultural stress management (Jieping Shi et al., 2010).

  • Impact on Intestinal Growth and Antioxidant Capacity : Spermine administration in suckling rats influenced the morphology, digestive enzyme activities, and antioxidant status of the jejunum, indicating its significance in gastrointestinal development and function (W. Cao et al., 2015).

  • Reduction of Reactive Oxygen Species in Canine Sperm Cryopreservation : Spermine was found to reduce reactive oxygen species levels and decrease cryocapacitation in canine sperm, suggesting its application in improving the efficacy of sperm cryopreservation techniques (Eri Setyawan et al., 2016).

  • Mitochondrial Calcium Transport Regulation : Spermine has been reported to affect mitochondrial Ca2+ transport, particularly influencing the activities of Ca2+-sensitive intramitochondrial dehydrogenases, which are critical for cellular energy metabolism (J. G. McCormack, 1989).

Mechanism of Action

Target of Action

Spermine dihydrate, a derivative of spermidine, is a biogenic polyamine found in various tissues and organisms . It is associated with nucleic acids, particularly in viruses, and is thought to stabilize the helical structure . Spermine is also implicated in the regulation of gene expression . It has been shown to interact with other molecules like nitric oxide (NO) and phytohormones such as abscisic acid, salicylic acid, brassinosteroids, and ethylene .

Mode of Action

Spermine functions directly as a free radical scavenger, forming a variety of adducts that prevent oxidative damage to DNA . It is derived from spermidine by spermine synthase and is a polyamine, a small organic cation that is absolutely required for eukaryotic cell growth . Spermine is normally found in millimolar concentrations in the nucleus . It has also been shown to increase the acetylation of microtubules, which is known to facilitate retrograde transport of autophagosomes from the cellular periphery to lysosomes located near the nucleus .

Biochemical Pathways

Spermine is involved in many essential biological pathways, including DNA, RNA, and ribosome synthetic processes . It plays a crucial role in responding to environmental stresses . Spermine’s role in enhancing antioxidant defense mechanisms, glyoxalase systems, methylglyoxal (MG) detoxification, and creating tolerance for drought-induced oxidative stress is well documented in plants .

Pharmacokinetics

While specific pharmacokinetic data for this compound is lacking, a study on spermidine supplementation in humans found that dietary spermidine is presystemically converted into spermine, which then enters systemic circulation . This suggests that the in vitro and clinical effects of spermine are at least in part attributable to its metabolite, spermine .

Result of Action

Spermine is a major natural intracellular compound capable of protecting DNA from free radical attack . It prevents endonuclease-mediated DNA fragmentation . In addition, it has been shown to protect plants from a variety of environmental insults .

Action Environment

The action of spermine can be influenced by environmental factors. For instance, in the case of Fusarium graminearum, a plant pathogenic fungus, spermidine was found to play a crucial role in responding to various environmental stresses . Furthermore, the effects of spermine are also influenced by the concentration of polyamines in the environment .

Safety and Hazards

Spermine can cause severe skin burns and eye damage . It is recommended to wear protective clothing, gloves, and eye/face protection when handling spermine . If swallowed, it is advised not to induce vomiting and to seek medical advice immediately .

properties

IUPAC Name

N,N'-bis(3-aminopropyl)butane-1,4-diamine;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H26N4.2H2O/c11-5-3-9-13-7-1-2-8-14-10-4-6-12;;/h13-14H,1-12H2;2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNRSMVAYLLBAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCCCN)CNCCCN.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H30N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20610069
Record name N~1~,N~4~-Bis(3-aminopropyl)butane-1,4-diamine--water (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

403982-64-9
Record name N~1~,N~4~-Bis(3-aminopropyl)butane-1,4-diamine--water (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 403982-64-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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